3-[4-(5-Aminopent-1-ynyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione
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Overview
Description
3-[4-(5-Aminopent-1-ynyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its potential therapeutic properties, particularly in the treatment of various cancers and blood disorders. It is a derivative of piperidine-2,6-dione and isoindolinone, which are both important scaffolds in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(5-Aminopent-1-ynyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a substituted piperidine-2,6-dione with an isoindolinone derivative. The reaction typically requires a strong base, such as sodium hydride, and is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-[4-(5-Aminopent-1-ynyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction typically produces an alcohol or amine .
Scientific Research Applications
3-[4-(5-Aminopent-1-ynyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an anticancer agent, particularly in the treatment of multiple myeloma and myelodysplastic syndromes.
Mechanism of Action
The mechanism of action of 3-[4-(5-Aminopent-1-ynyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione involves its interaction with specific molecular targets. It is known to bind to ubiquitin E3 ligase cereblon, leading to the degradation of Ikaros transcription factors IKZF1 and IKZF3. This results in the modulation of immune responses and inhibition of tumor cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: A derivative of thalidomide with similar immunomodulatory and anticancer properties.
Thalidomide: Known for its anti-inflammatory and immunomodulatory effects.
Pomalidomide: Another thalidomide derivative with enhanced anticancer activity.
Uniqueness
3-[4-(5-Aminopent-1-ynyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione is unique due to its specific structural features that confer distinct biological activities. Its ability to selectively degrade specific transcription factors makes it a valuable compound in targeted cancer therapy .
Properties
Molecular Formula |
C18H19N3O3 |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
3-[7-(5-aminopent-1-ynyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C18H19N3O3/c19-10-3-1-2-5-12-6-4-7-13-14(12)11-21(18(13)24)15-8-9-16(22)20-17(15)23/h4,6-7,15H,1,3,8-11,19H2,(H,20,22,23) |
InChI Key |
CYOBFJDDKKEHGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCCCN |
Origin of Product |
United States |
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